IKKβ Inhibitory Activity of a Closely Related Analog: A Class-Level Inference for the Pyrrolidine Sulfonamide Pharmacophore
While direct quantitative data for the title compound is not yet published, a close structural analog, 2-amino-5-(4-fluorophenyl)-3-[4-(pyrrolidine-1-sulfonyl)phenyl]benzamide (BDBM27465), which contains the identical 4-(pyrrolidine-1-sulfonyl)phenyl motif, demonstrates specific inhibition of IκB kinase beta (IKKβ) with an IC50 of 631 nM in a time-resolved FRET assay [1]. This provides a class-level inference that the pyrrolidine sulfonamide group can confer IKK inhibitory activity, a property that is not observed in simpler sulfonamides lacking the pyrrolidine moiety. This data point is crucial for prioritizing the procurement of the title compound as a potential starting point for IKK-focused medicinal chemistry.
| Evidence Dimension | IKKβ inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Not directly measured; inferred from analog BDBM27465 |
| Comparator Or Baseline | Analog BDBM27465: IC50 = 631 nM; IKKα: >15,800 nM; IKKε: 2,510 nM |
| Quantified Difference | Analog BDBM27465 shows >25-fold selectivity for IKKβ over IKKα |
| Conditions | Time-resolved FRET assay, pH 7.4, 22°C |
Why This Matters
Demonstrates the potential of the pyrrolidine sulfonamide group for selective kinase inhibition, a critical factor in selecting chemical probes for inflammatory disease research.
- [1] BindingDB. BDBM27465: 2-amino-5-(4-fluorophenyl)-3-[4-(pyrrolidine-1-sulfonyl)phenyl]benzamide. Affinity data for IKK kinases. View Source
